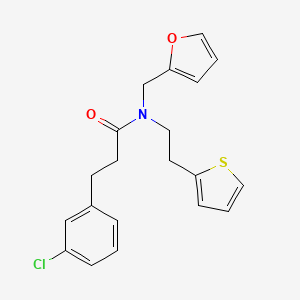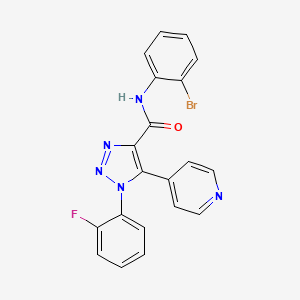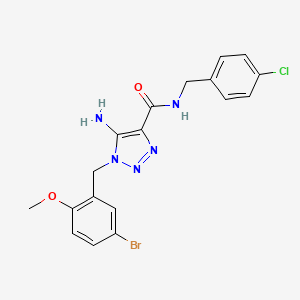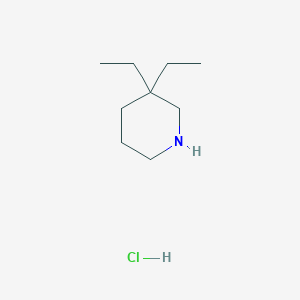![molecular formula C11H13N3O2 B2897621 3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid CAS No. 832135-73-6](/img/structure/B2897621.png)
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid” is a chemical compound with the linear formula C11H13N3O2 . It is a part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid” is represented by the linear formula C11H13N3O2 . The molecular weight of the compound is 219.25 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid” are as follows: It is a solid substance . The predicted melting point is 156.90° C, and the predicted boiling point is 380.77° C . The predicted density is approximately 1.3 g/cm^3 , and the predicted refractive index is n20D 1.64 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Compounds with a pyrazolo[1,5-a]pyrimidine core are synthesized through various methods, including microwave irradiative cyclocondensation and evaluation for their insecticidal and antibacterial potential. These methods aim to explore the relationship between structure and biological activity, indicating a keen interest in leveraging the unique chemical structure for pharmaceutical applications. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics demonstrates their potential insecticidal and antimicrobial activities (Deohate & Palaspagar, 2020).
Biological Activities and Applications
The biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlights the therapeutic potential of these compounds. The structure-activity relationship (SAR) analysis of these compounds provides insights into their cytotoxic activities against various cancer cell lines and their inhibition of 5-lipoxygenase, an enzyme implicated in inflammatory processes (Rahmouni et al., 2016).
Antimicrobial and Antifungal Potential
Some new heterocycles incorporating the antipyrine moiety and related structures have been synthesized and evaluated for their antimicrobial activity. These studies suggest that modifications to the pyrazolo[1,5-a]pyrimidine structure can lead to compounds with significant antimicrobial properties, potentially addressing the need for new antimicrobials due to rising antibiotic resistance (Bondock et al., 2008).
Anticancer Activities
The development of pyrazolopyrimidines derivatives has also targeted anticancer activities, with various compounds showing promise against different cancer cell lines. This research direction emphasizes the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in developing potential anticancer agents, highlighting the crucial role of synthetic chemistry in drug discovery and development (Abdellatif et al., 2014).
Structural and Computational Analysis
The structural and computational analysis of compounds containing pyrazolo[1,5-a]pyrimidine units provides insights into their molecular properties, helping to understand their biological activities better. For example, crystallographic studies can reveal the supramolecular structure of these compounds, contributing to the design of molecules with desired biological properties (Borbulevych, 2010).
Propiedades
IUPAC Name |
3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7-9(3-4-11(15)16)8(2)14-10(13-7)5-6-12-14/h5-6H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNZEDKUTOBTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=NN12)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897543.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2897546.png)

![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-1,2,3-benzotriazin-4-one](/img/structure/B2897550.png)

![7-Bromobenzo[b]thiophen-2-amine](/img/structure/B2897553.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2897556.png)
![Ethyl 5-[(2-bromobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897557.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2897558.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2897559.png)
